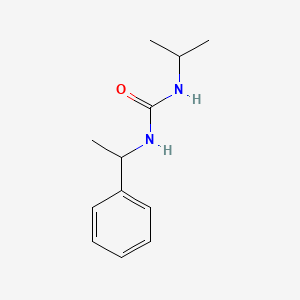
1-(1,3-Thiazol-2-ylmethyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Thiazol-2-ylmethyl)pyrrolidine-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TPD, and it is a pyrrolidine derivative that contains a thiazole ring. TPD has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of TPD is not fully understood. However, it has been suggested that TPD exerts its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. TPD has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
TPD has been shown to have various biochemical and physiological effects. TPD has been reported to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. TPD has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, TPD has been reported to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
実験室実験の利点と制限
TPD has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, the low yield of TPD using current synthetic methods is a limitation for lab experiments. Additionally, the mechanism of action of TPD is not fully understood, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of TPD. One potential direction is to investigate the structure-activity relationship of TPD and its derivatives to identify compounds with improved therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of TPD and its potential therapeutic applications. Finally, the development of more efficient synthetic methods for TPD will enable its wider use in scientific research.
Conclusion:
In conclusion, TPD is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPD has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. TPD has shown potential therapeutic applications in various scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory activities. Further studies are needed to fully understand the mechanism of action of TPD and its potential therapeutic applications.
合成法
TPD can be synthesized using different methods, including the reaction of pyrrolidine with 2-bromo-1,3-thiazole, followed by reduction with sodium borohydride. Another method involves the reaction of pyrrolidine with 2-chloro-1,3-thiazole, followed by reduction with lithium aluminum hydride. The yield of TPD using these methods ranges from 30-50%.
科学的研究の応用
TPD has shown potential therapeutic applications in various scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory activities. TPD has been reported to have a cytotoxic effect on cancer cells, and it has been shown to induce apoptosis in cancer cells. Additionally, TPD has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. TPD has also been reported to have anti-inflammatory activities by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
1-(1,3-thiazol-2-ylmethyl)pyrrolidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c11-6-3-10(4-7(6)12)5-8-9-1-2-13-8/h1-2,6-7,11-12H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMIPZATOCGVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=NC=CS2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Thiazol-2-ylmethyl)pyrrolidine-3,4-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)



![2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid](/img/structure/B6633809.png)
![3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol](/img/structure/B6633813.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B6633821.png)




